Bevantolol, (R)-
Bevantolol, (R)-
(R)-bevantolol is the (R)-enantiomer of bevantolol. It is an enantiomer of a (S)-bevantolol.
Brand Name:
Vulcanchem
CAS No.:
135531-40-7
VCID:
VC0155307
InChI:
InChI=1S/C20H27NO4/c1-15-5-4-6-18(11-15)25-14-17(22)13-21-10-9-16-7-8-19(23-2)20(12-16)24-3/h4-8,11-12,17,21-22H,9-10,13-14H2,1-3H3/t17-/m1/s1
SMILES:
CC1=CC(=CC=C1)OCC(CNCCC2=CC(=C(C=C2)OC)OC)O
Molecular Formula:
C20H27NO4
Molecular Weight:
345.439
Bevantolol, (R)-
CAS No.: 135531-40-7
Cat. No.: VC0155307
Molecular Formula: C20H27NO4
Molecular Weight: 345.439
* For research use only. Not for human or veterinary use.
Specification
| Description | (R)-bevantolol is the (R)-enantiomer of bevantolol. It is an enantiomer of a (S)-bevantolol. |
|---|---|
| CAS No. | 135531-40-7 |
| Molecular Formula | C20H27NO4 |
| Molecular Weight | 345.439 |
| IUPAC Name | (2R)-1-[2-(3,4-dimethoxyphenyl)ethylamino]-3-(3-methylphenoxy)propan-2-ol |
| Standard InChI | InChI=1S/C20H27NO4/c1-15-5-4-6-18(11-15)25-14-17(22)13-21-10-9-16-7-8-19(23-2)20(12-16)24-3/h4-8,11-12,17,21-22H,9-10,13-14H2,1-3H3/t17-/m1/s1 |
| Standard InChI Key | HXLAFSUPPDYFEO-QGZVFWFLSA-N |
| SMILES | CC1=CC(=CC=C1)OCC(CNCCC2=CC(=C(C=C2)OC)OC)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator